

An In-depth Technical Guide to the Spectral Data of 3-Thiophenecarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Thiophenecarbonitrile**

Cat. No.: **B159127**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Thiophenecarbonitrile** (also known as 3-Cyanothiophene). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectra of **3-Thiophenecarbonitrile**.

Table 1: ¹H NMR Spectral Data

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H2	8.18	dd	1.4
H5	7.58	dd	5.0
H4	7.42	dd	5.0, 1.4

Note: Data is predicted and should be confirmed with experimental results.

Table 2: ^{13}C NMR Spectral Data

Carbon	Chemical Shift (δ) ppm
C5	134.1
C2	131.2
C4	127.5
C≡N	114.9
C3	109.4

Note: Data is predicted and should be confirmed with experimental results.

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
2220	C≡N stretch
3100	Aromatic C-H stretch
1500-1400	Aromatic C=C stretch
~800-600	C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
109	100	[M] ⁺
82	~20	[M - HCN] ⁺
64	~15	[C ₂ H ₂ S] ⁺
58	~10	[C ₃ H ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds such as **3-Thiophenecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Thiophenecarbonitrile** is prepared by dissolving approximately 5-20 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferring it to an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

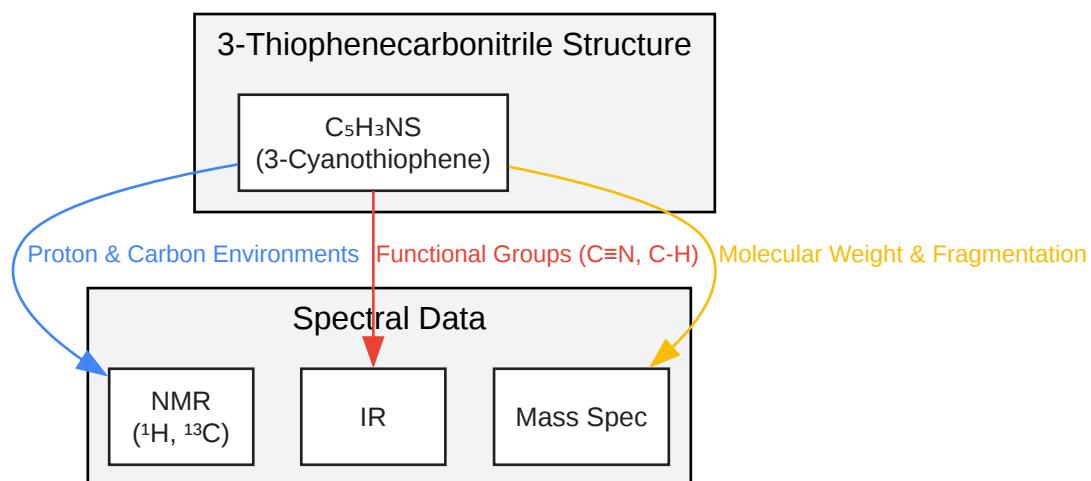
The infrared spectrum of **3-Thiophenecarbonitrile** can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with mineral oil. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

The mass spectrum of **3-Thiophenecarbonitrile** is typically obtained using electron ionization (EI) mass spectrometry. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.^[1]

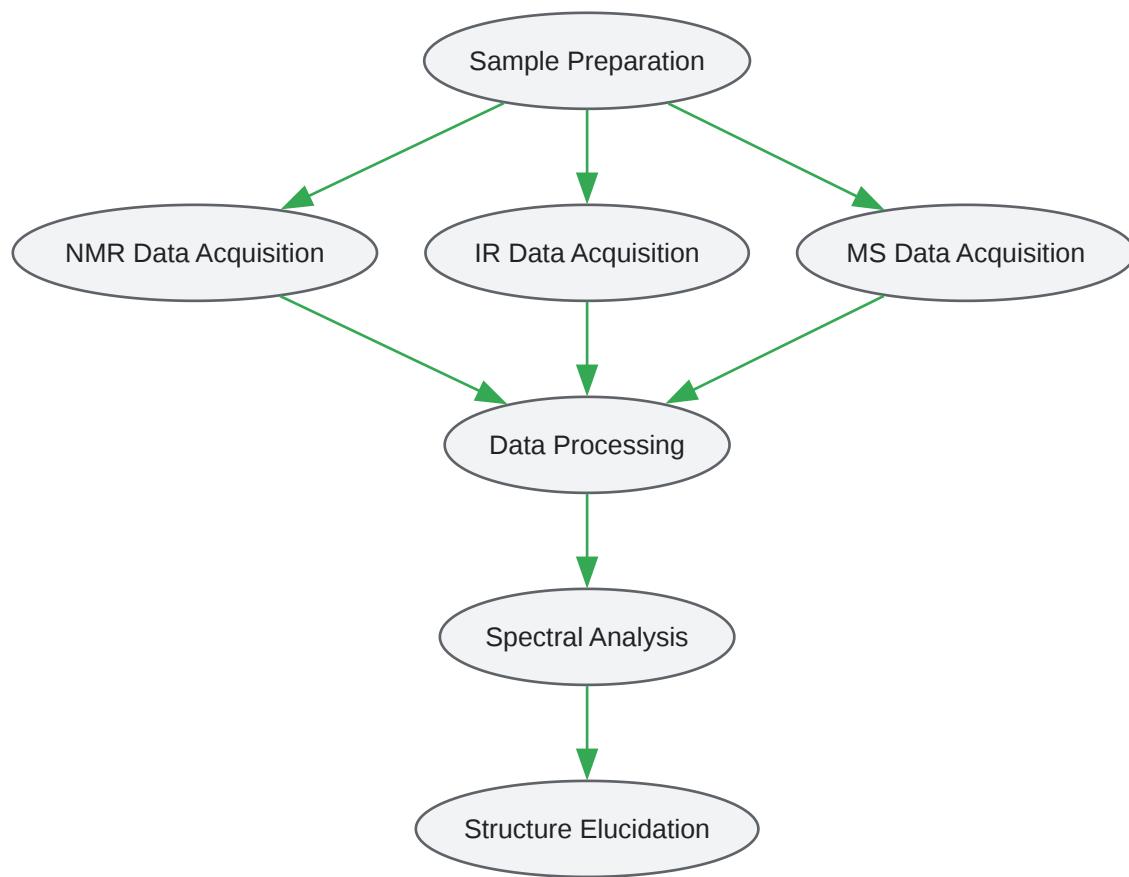
Visualizations

The following diagrams illustrate the relationships between the spectral data and the molecular structure, as well as a general workflow for spectral analysis.



[Click to download full resolution via product page](#)

Figure 1. Correlation of Spectral Data to Molecular Structure.



[Click to download full resolution via product page](#)

Figure 2. General Experimental Workflow for Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Thiophenecarbonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 3-Thiophenecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159127#3-thiophenecarbonitrile-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com